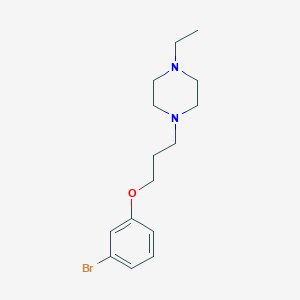

1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine

説明

Historical Development and Discovery Context

The development of 1-(3-(3-bromophenoxy)propyl)-4-ethylpiperazine represents part of the broader evolution of piperazine derivative chemistry that has occurred over several decades. Chemical database records indicate that this specific compound was first documented in major chemical repositories in 2015, with its initial entry into PubChem occurring on June 16, 2015. This timeline corresponds with a period of intensified research into brominated phenoxy compounds and their potential applications in pharmaceutical research and materials science.

The historical context for this compound's development can be traced to the extensive research programs focusing on piperazine derivatives as versatile building blocks in drug discovery. Patent literature from the early 2000s demonstrates significant interest in piperazine-based compounds, particularly those containing halogenated aromatic moieties. The systematic exploration of bromophenoxy derivatives has been driven by their potential utility as intermediates in synthetic chemistry and their interesting biological properties. Research efforts in piperazine chemistry have historically focused on developing compounds with improved pharmacological profiles, and the introduction of specific substituents like bromophenoxy groups represents a strategic approach to modulating molecular properties.

The synthetic methodology for producing such compounds has evolved significantly, with modern approaches emphasizing efficient multi-step synthesis routes. Documentation from pharmaceutical intermediate synthesis indicates that compounds of this structural class can be prepared through carefully orchestrated reaction sequences involving piperazine alkylation and phenoxy coupling reactions. The development timeline for this specific compound reflects the maturation of synthetic organic chemistry techniques that enable the reliable production of complex heterocyclic systems with multiple functional groups.

Nomenclature and Chemical Classification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name, as computed by established chemical nomenclature algorithms, is 1-[3-(3-bromophenoxy)propyl]-4-ethylpiperazine. This designation clearly indicates the structural hierarchy, with the piperazine ring serving as the parent structure and the bromophenoxypropyl and ethyl groups designated as substituents at the 1 and 4 positions respectively.

Chemical classification systems categorize this compound within multiple overlapping frameworks. Primarily, it belongs to the heterocyclic compound class, specifically as a substituted piperazine derivative. The piperazine core structure places it within the broader category of diazacyclohexanes, which are six-membered rings containing two nitrogen atoms in the 1,4-positions. The presence of the brominated aromatic ether functionality further classifies it as an organobromine compound and an aromatic ether derivative.

From a structural chemistry perspective, the compound exhibits characteristics of both aliphatic and aromatic systems. The propyl linker provides conformational flexibility, while the bromophenoxy group contributes aromatic character and potential for halogen bonding interactions. The ethyl substituent on the piperazine nitrogen introduces additional lipophilic character to the molecular framework. This combination of structural elements positions the compound within the broader class of amphiphilic molecules that contain both hydrophilic and lipophilic regions.

The chemical database classification systems employed by major repositories recognize this compound as belonging to several distinct chemical families. These include piperazine derivatives, phenoxy compounds, organobromine compounds, and tertiary amines. The systematic approach to classification enables efficient retrieval and comparison with structurally related compounds in chemical databases and literature searches.

Structural Identification and Registry Information

Comprehensive structural identification of this compound relies on multiple molecular descriptors and registry systems. The compound possesses the molecular formula C₁₅H₂₃BrN₂O and a precise molecular weight of 327.26 grams per mole. The Chemical Abstracts Service registry number 1704069-25-9 provides a unique identifier that enables unambiguous reference across chemical databases and literature.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C₁₅H₂₃BrN₂O | PubChem 2.1 |

| Molecular Weight | 327.26 g/mol | PubChem 2.1 |

| Chemical Abstracts Service Number | 1704069-25-9 | Registry Assignment |

| PubChem Compound Identifier | 91800446 | Database Assignment |

| DSSTox Substance Identifier | DTXSID001234781 | Environmental Database |

The structural representation through Simplified Molecular Input Line Entry System notation provides a linear encoding of the molecular structure: CCN1CCN(CC1)CCCOC2=CC(=CC=C2)Br. This notation systematically describes the connectivity pattern, beginning with the ethyl group attached to the piperazine nitrogen, proceeding through the piperazine ring, the propyl linker, and terminating with the brominated phenoxy group. The International Chemical Identifier string InChI=1S/C15H23BrN2O/c1-2-17-8-10-18(11-9-17)7-4-12-19-15-6-3-5-14(16)13-15/h3,5-6,13H,2,4,7-12H2,1H3 provides an alternative, standardized representation that ensures consistent structural interpretation across different software platforms.

The International Chemical Identifier Key KADQAWPNTLZZFU-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier, enabling rapid database searches and structural comparisons. Additional registry information includes documentation in environmental chemistry databases, reflecting interest in the compound's potential environmental behavior and regulatory considerations.

Structural analysis reveals specific geometric and electronic features that influence the compound's chemical behavior. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms introducing additional conformational considerations due to their potential for hydrogen bonding and electrostatic interactions. The propyl linker provides significant conformational flexibility, allowing the bromophenoxy group to access multiple spatial orientations relative to the piperazine core.

Position in Piperazine Derivative Chemistry

The position of this compound within the broader landscape of piperazine derivative chemistry reflects its role as a representative member of an important class of heterocyclic compounds. Piperazine derivatives have established themselves as privileged structures in medicinal chemistry, with numerous examples demonstrating diverse biological activities and pharmaceutical applications. The specific structural features of this compound position it within the subclass of piperazine derivatives that contain extended aromatic substituents connected through flexible aliphatic linkers.

Comparative analysis with related compounds in chemical databases reveals the systematic exploration of structural variations around the piperazine core. Related compounds such as 1-(3-(4-bromophenoxy)propyl)-4-ethylpiperazine demonstrate the investigation of positional isomerism in the brominated aromatic ring. The existence of both 3-bromo and 4-bromo positional isomers indicates systematic structure-activity relationship studies aimed at understanding the influence of halogen positioning on molecular properties and potential biological activities.

The ethyl substitution pattern on the piperazine nitrogen represents another dimension of structural exploration within this chemical family. Alternative alkyl substituents, including methyl groups as seen in compounds like 1-(3-(4-bromophenoxy)propyl)-4-methylpiperazine, demonstrate the systematic investigation of alkyl chain length effects. These structural variations enable researchers to fine-tune molecular properties such as lipophilicity, metabolic stability, and potential biological activity.

Recent developments in piperazine derivative chemistry have emphasized the importance of halogenated aromatic substituents for modulating molecular interactions. The bromine atom in the 3-position of the phenoxy group introduces specific electronic and steric effects that can influence molecular recognition processes and chemical reactivity. Research into brominated piperazine derivatives has shown particular interest in their potential as pharmaceutical intermediates and building blocks for more complex molecular architectures.

The synthetic accessibility of this compound class has contributed to their prominent position in contemporary organic chemistry. Established synthetic methodologies for piperazine functionalization enable the efficient preparation of diverse derivatives through nucleophilic substitution reactions and coupling processes. The development of reliable synthetic routes has facilitated the systematic exploration of structure-property relationships and the evaluation of these compounds in various research applications.

特性

IUPAC Name |

1-[3-(3-bromophenoxy)propyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrN2O/c1-2-17-8-10-18(11-9-17)7-4-12-19-15-6-3-5-14(16)13-15/h3,5-6,13H,2,4,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADQAWPNTLZZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234781 | |

| Record name | Piperazine, 1-[3-(3-bromophenoxy)propyl]-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-25-9 | |

| Record name | Piperazine, 1-[3-(3-bromophenoxy)propyl]-4-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-[3-(3-bromophenoxy)propyl]-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine typically involves multiple steps. One common method starts with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with 1,3-dibromopropane to form 3-(3-bromophenoxy)propane. The final step involves the reaction of 3-(3-bromophenoxy)propane with 4-ethylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions

1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while coupling reactions can produce more complex aromatic compounds.

科学的研究の応用

1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenoxy group can enhance the compound’s binding affinity to certain targets, while the piperazine ring can modulate its pharmacokinetic properties.

類似化合物との比較

Substituent Variations on the Piperazine Ring

- 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine (CAS: 1002057-88-6): Differs by a methyl group instead of ethyl at the 4-position.

- 1-(4-Bromophenyl)-4-methylpiperazine: Features a bromophenyl group directly attached to the piperazine without the phenoxypropyl linker. This structural simplification reduces steric hindrance but may limit interaction with hydrophobic binding pockets .

Variations in the Aromatic Side Chain

- 1-(3-Bromophenyl)-4-(3-chloropropyl)piperazine: Replaces the phenoxypropyl group with a chlorinated propyl chain. The absence of an oxygen atom in the linker may reduce hydrogen-bonding capacity, altering receptor selectivity .

- HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine): Incorporates a methoxyphenyl group on the piperazine and a chloro-methylphenoxypropyl chain.

Pharmacological and Physicochemical Comparisons

Table 1: Key Structural and Functional Comparisons

Key Observations:

Piperazine Substituents :

- Ethyl vs. methyl groups at the 4-position influence lipophilicity and metabolic stability. Ethyl groups may prolong half-life due to reduced oxidative metabolism .

- Bulky aromatic substituents (e.g., 2-methoxyphenyl in HBK16) enhance receptor selectivity but may reduce blood-brain barrier penetration .

Side Chain Modifications: The phenoxypropyl linker in the target compound allows flexibility for optimal positioning of the bromophenyl group in receptor binding sites. Fluorinated analogs (e.g., GBR-12909) exhibit stronger transporter inhibition, suggesting bromine’s larger size may reduce affinity compared to fluorine .

Biological Activity :

- Compounds with electron-withdrawing groups (e.g., bromine, chlorine) on the aromatic ring often show higher σ-receptor binding, while electron-donating groups (e.g., methoxy) favor serotonin receptor interactions .

生物活性

1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and relevant case studies associated with this compound.

Molecular Formula : C15H23BrN2O

CAS Number : 1704069-25-9

Molecular Weight : 323.26 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). The compound has been studied for its potential as a dopamine receptor agonist, specifically targeting the D3 dopamine receptor (D3R).

- Dopamine Receptor Agonism : Research indicates that this compound acts as a selective agonist for D3R, which is implicated in neuroprotection and modulation of dopaminergic signaling pathways .

Neuroprotective Effects

Several studies have demonstrated the neuroprotective properties of this compound:

- In Vitro Studies : In cellular models, the compound has shown the ability to protect neuronal cells from oxidative stress-induced apoptosis. This is likely due to its antioxidant properties, which help mitigate damage caused by reactive oxygen species (ROS) .

- Animal Models : In vivo studies have highlighted its efficacy in protecting against neurodegenerative conditions induced by neurotoxins such as MPTP and 6-OHDA. These studies support the role of D3R activation in mediating these protective effects .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

- Oxygen Radical Absorbance Capacity (ORAC) : The compound exhibited significant radical scavenging activity, indicating its potential therapeutic role in diseases associated with oxidative stress, including Alzheimer's disease .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded promising results:

- Bacterial Strains Tested : The compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. It demonstrated notable inhibitory effects, suggesting potential applications in treating bacterial infections.

Case Studies

Several specific studies have highlighted the biological activity of this compound:

- Neuroprotection Study : A study demonstrated that derivatives of this compound could protect neuronal cells from H₂O₂-induced damage by enhancing intracellular antioxidant levels and reducing markers of oxidative stress.

- Antioxidant Evaluation : Comparisons with standard antioxidants like Trolox showed that certain derivatives had superior capacities to scavenge free radicals.

- Antimicrobial Assessment : The compound was tested against various pathogens, revealing significant activity against common bacterial strains, indicating its potential use in infectious disease management.

Summary of Findings

The biological activities of this compound can be summarized as follows:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine, and how can purity be optimized?

- Methodology : Synthesis typically involves a multi-step process:

Alkylation : React 3-bromophenol with 1-chloro-3-bromopropane to form 3-(3-bromophenoxy)propyl chloride.

Coupling : Introduce the piperazine moiety via nucleophilic substitution using 4-ethylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C) .

Purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC and confirm structure using -NMR (e.g., δ 1.1 ppm for ethyl group protons) and IR (C-Br stretch at ~560 cm⁻¹) .

Q. How is the structural integrity of this compound validated in preclinical studies?

- Analytical Techniques :

- Spectroscopy : -NMR for proton environment analysis (e.g., piperazine ring protons at δ 2.5–3.5 ppm), -NMR for carbon skeleton verification, and IR for functional groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₂BrN₂O⁺) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry (if crystallizable) .

Q. What preliminary biological assays are recommended for this compound?

- Screening Protocols :

- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) due to structural similarity to bioactive piperazines .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) affect biological activity?

- SAR Insights :

- Halogen Effects : Bromine at the phenoxy position enhances lipophilicity and receptor binding compared to chlorine (lower electronegativity) but may reduce metabolic stability .

- Alkyl Chain Impact : Extending the propyl linker to butyl decreases solubility but increases CNS penetration in murine models .

- Experimental Design : Synthesize analogs (e.g., 3-chlorophenoxy or 4-ethylpiperazine variants), then compare IC₅₀ values in receptor-binding assays .

Q. What mechanisms underlie contradictory data in cytotoxicity studies across cell lines?

- Case Analysis : Discrepancies in IC₅₀ values (e.g., 10 µM in HeLa vs. 50 µM in MCF-7) may arise from:

Efflux Pump Expression : Overexpression of P-glycoprotein in resistant lines (validate via verapamil co-treatment) .

Metabolic Activation : Liver microsome assays to assess prodrug conversion (e.g., cytochrome P450-mediated oxidation) .

- Resolution Strategy : Use isogenic cell pairs (e.g., parental vs. ABCB1-transfected) to isolate variables .

Q. How can computational tools predict the compound’s interaction with novel targets?

- Methodology :

Molecular Docking : Use AutoDock Vina to model binding to off-targets (e.g., sigma receptors) based on piperazine flexibility and bromophenoxy hydrophobicity .

MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- Validation : Compare in silico predictions with SPR (surface plasmon resonance) binding kinetics .

Key Recommendations

- For Synthesis : Optimize alkylation step using microwave-assisted synthesis to reduce reaction time .

- For Biological Studies : Include metabolomic profiling (LC-MS) to identify active metabolites .

- For Data Reproducibility : Standardize assay protocols (e.g., ATP-based viability kits for cytotoxicity) across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。